molecular formula C18H21NO3 B2882855 N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide CAS No. 302806-55-9

N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B2882855
CAS No.: 302806-55-9
M. Wt: 299.37
InChI Key: FFRRVSXREZDXES-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide: is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, and a propanamide moiety linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylamine with an appropriate acylating agent to form the intermediate amide.

    Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 4-methoxyphenol in the presence of a suitable base and solvent to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at the phenyl rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with receptors on cell surfaces to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide can be compared with other similar compounds, such as:

    N-(2,4-dimethylphenyl)-2-(4-ethoxyphenoxy)propanamide: Differing by the presence of an ethoxy group instead of a methoxy group.

    N-(2,4-dimethylphenyl)-2-(4-hydroxyphenoxy)propanamide: Differing by the presence of a hydroxy group instead of a methoxy group.

    N-(2,4-dimethylphenyl)-2-(4-chlorophenoxy)propanamide: Differing by the presence of a chloro group instead of a methoxy group.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-5-10-17(13(2)11-12)19-18(20)14(3)22-16-8-6-15(21-4)7-9-16/h5-11,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRRVSXREZDXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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